molecular formula C18H21Cl2NO B12673899 Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- CAS No. 3562-26-3

Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl-

Cat. No.: B12673899
CAS No.: 3562-26-3
M. Wt: 338.3 g/mol
InChI Key: KIHRUJTXBYVSAB-UHFFFAOYSA-N
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Description

Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a biphenyl group substituted with chlorine atoms and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4,6-dichloro-1,1-biphenyl with diethylamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols, alkoxides; organic solvents like dichloromethane, toluene; reflux conditions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- involves its interaction with specific molecular targets and pathways. The biphenyl group allows for strong binding to hydrophobic pockets in proteins, while the ethanamine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, 2-((4-chloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl-
  • Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-3-yl)oxy)-N,N-diethyl-
  • Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-dimethyl-

Uniqueness

Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- stands out due to its specific substitution pattern on the biphenyl group, which imparts unique chemical and biological properties. The presence of two chlorine atoms enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

CAS No.

3562-26-3

Molecular Formula

C18H21Cl2NO

Molecular Weight

338.3 g/mol

IUPAC Name

2-(3,5-dichloro-2-phenylphenoxy)-N,N-diethylethanamine

InChI

InChI=1S/C18H21Cl2NO/c1-3-21(4-2)10-11-22-17-13-15(19)12-16(20)18(17)14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3

InChI Key

KIHRUJTXBYVSAB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C(=CC(=C1)Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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